5-Iodovanillin

Catalog No.
S1891938
CAS No.
5438-36-8
M.F
C8H7IO3
M. Wt
278.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Iodovanillin

CAS Number

5438-36-8

Product Name

5-Iodovanillin

IUPAC Name

4-hydroxy-3-iodo-5-methoxybenzaldehyde

Molecular Formula

C8H7IO3

Molecular Weight

278.04 g/mol

InChI

InChI=1S/C8H7IO3/c1-12-7-3-5(4-10)2-6(9)8(7)11/h2-4,11H,1H3

InChI Key

FBBCSYADXYILEH-UHFFFAOYSA-N

SMILES

COC1=C(C(=CC(=C1)C=O)I)O

Canonical SMILES

COC1=C(C(=CC(=C1)C=O)I)O

The exact mass of the compound 5-Iodovanillin is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 16678. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

5-Iodovanillin (CAS: 5438-36-8) is a high-value, halogenated aromatic aldehyde characterized by the presence of a highly polarizable and reactive iodine atom at the 5-position of the vanillin core. In industrial and pharmaceutical procurement, it is primarily sourced as an advanced precursor for nucleophilic aromatic substitutions, cross-coupling reactions (such as Suzuki-Miyaura and Sonogashira), and the synthesis of complex trimethoxybenzaldehyde derivatives [1]. While lighter halogenated analogs like 5-bromovanillin and 5-chlorovanillin are often cheaper, 5-iodovanillin commands a premium due to the significantly lower bond dissociation energy of its carbon-iodine bond. This structural advantage translates directly into enhanced processability, allowing for lower catalyst loadings, faster reaction kinetics, and the ability to execute critical downstream transformations under milder, ambient-pressure conditions that would otherwise fail or require specialized autoclave equipment with lighter halogens.

Attempting to substitute 5-iodovanillin with more common, lower-cost analogs like 5-bromovanillin or 5-chlorovanillin frequently results in process failure during multi-step syntheses. The reactivity differential is not merely a matter of reaction rate; it dictates absolute yield and equipment requirements. For example, in the critical methoxylation step to produce syringaldehyde, 5-bromovanillin suffers a massive yield drop, while 5-chlorovanillin is completely unreactive [1]. Similarly, the alkaline hydrolysis of 5-bromovanillin requires high-pressure, high-temperature autoclaves (e.g., 200 °C), whereas 5-iodovanillin readily hydrolyzes under standard reflux conditions[2]. Consequently, substituting the iodinated form with lighter halogens introduces severe bottlenecks, increases waste, and necessitates expensive high-pressure infrastructure, ultimately negating any upfront raw material cost savings.

Superior Synthetic Efficiency in Methoxylation to Syringaldehyde

In the copper-catalyzed conversion to syringaldehyde using sodium methoxide in anhydrous methanol at 130 °C, 5-iodovanillin demonstrates vastly superior reactivity compared to lighter halogen analogs. While 5-iodovanillin achieves a >95% yield, substitution with 5-bromovanillin drops the yield to 61%, and 5-chlorovanillin yields no detectable product under identical conditions [1].

Evidence DimensionYield of syringaldehyde via methoxylation
Target Compound Data>95% yield
Comparator Or Baseline5-Bromovanillin (61% yield); 5-Chlorovanillin (0% yield)
Quantified Difference>34% absolute yield improvement over the bromo-analog; complete activation vs. inactive chloro-analog.
ConditionsSodium methoxide in anhydrous methanol, 130 °C, 1 hour, copper catalyst.

The drastic yield improvement and elimination of unreactive dead-ends make 5-iodovanillin the only economically viable precursor for high-yield syringaldehyde derivative production.

Elimination of High-Pressure Autoclave Requirements in Alkaline Hydrolysis

The synthesis of 5-hydroxyvanillin—a critical precursor for 3,4,5-trimethoxybenzaldehyde—relies on the alkaline hydrolysis of halovanillins. 5-Iodovanillin undergoes this copper-catalyzed reaction under standard reflux conditions at ambient pressure to achieve 65-70% purified yields (80-85% crude). In contrast, 5-bromovanillin requires pressurized autoclaves (200-210 °C) to force the reaction, and 5-chlorovanillin remains completely unreactive even under drastic conditions [1].

Evidence DimensionEquipment requirements and reactivity in hydrolysis
Target Compound DataReacts readily under standard reflux (~105 °C, ambient pressure)
Comparator Or Baseline5-Bromovanillin (requires high-pressure autoclaves at 200-210 °C); 5-Chlorovanillin (unreactive)
Quantified DifferenceEliminates the need for >200 °C pressurized reactors while maintaining high conversion.
ConditionsStrong aqueous sodium hydroxide solution, copper catalyst, reflux vs. autoclave.

By avoiding the need for high-pressure, high-temperature autoclave equipment, 5-iodovanillin drastically simplifies process engineering and lowers operational safety risks.

Accelerated Kinetics and Ultra-Low Catalyst Loading in Cross-Coupling

5-Iodovanillin serves as a highly active electrophile in palladium-catalyzed Suzuki-Miyaura cross-couplings. In aqueous/ethanol media under microwave irradiation, 5-iodovanillin couples with arylboronic acids to achieve 90-97% yields in just 10-18 minutes, achieving extremely high turnover frequencies (TOF up to 114,114 h⁻¹) with a catalyst loading of only 5.1 × 10⁻³ mol %[1]. Its superior leaving group ability compared to brominated aromatics allows for these exceptionally low catalyst requirements.

Evidence DimensionReaction time and Turnover Frequency (TOF)
Target Compound Data90-97% yield in 10-18 mins; TOF up to 114,114 h⁻¹
Comparator Or BaselineStandard brominated aromatics (typically require >1 mol% Pd and multi-hour reaction times)
Quantified DifferenceRapid conversion (<20 mins) with ultra-low Pd loading (0.0051 mol %).
ConditionsSolid-supported Pd(II) catalyst, EtOH/H2O (1:1), NaHCO3, microwave heating (80 °C).

The rapid kinetics and extremely low catalyst requirements of 5-iodovanillin reduce expensive palladium consumption and increase throughput in pharmaceutical intermediate synthesis.

Direct High-Yield Sourcing via Periodate Oxidation of Lignin

Unlike 5-bromovanillin and 5-chlorovanillin, which require the halogenation of purified petrochemical or bio-vanillin, 5-iodovanillin can be synthesized directly from crude lignosulfonate waste streams. Using electrochemically generated periodate, selective degradation yields up to 15.8 wt% 5-iodovanillin in a single pot [1]. This provides a unique, highly selective, and direct renewable sourcing pathway that is not available for lighter halogenated analogs.

Evidence DimensionDirect yield from raw lignin waste
Target Compound Data15.8 wt% yield directly from lignosulfonate
Comparator Or Baseline5-Bromovanillin / 5-Chlorovanillin (0% direct yield; require multi-step synthesis from isolated vanillin)
Quantified Difference15.8 wt% direct yield vs. 0 wt% for analogs.
ConditionsElectrochemically generated periodate, aqueous caustic soda, 160 °C.

This enables supply chain resilience and a greener procurement footprint by allowing direct sourcing from abundant wood-based side-streams rather than relying on multi-step halogenation of refined vanillin.

High-Yield Synthesis of Syringaldehyde and 3,4,5-Trimethoxybenzaldehyde

In process chemistry targeting syringaldehyde or downstream 3,4,5-trimethoxybenzaldehyde APIs, 5-iodovanillin is the mandatory choice. Its ability to achieve >95% methoxylation yields avoids the severe 34% yield penalty associated with 5-bromovanillin, ensuring process mass intensity and economic viability [1].

Ambient-Pressure Hydrolysis to 5-Hydroxyvanillin

For manufacturing facilities lacking high-pressure autoclave infrastructure, 5-iodovanillin is the optimal precursor for copper-catalyzed alkaline hydrolysis. It reacts readily under standard reflux conditions, entirely bypassing the extreme 200 °C pressurized conditions required to activate bromo-analogs [2].

High-Throughput Palladium Cross-Coupling

In pharmaceutical discovery and library synthesis where rapid Suzuki or Sonogashira couplings are needed, 5-iodovanillin's superior leaving group ability allows for ultra-low palladium catalyst loading (e.g., 0.005 mol %) and reaction times under 20 minutes, significantly reducing precious metal costs [3].

Sustainable Supply Chain Integration via Lignin Valorization

For manufacturers seeking advanced aromatic building blocks with a green procurement footprint, 5-iodovanillin can be uniquely sourced directly from renewable lignosulfonate waste streams via periodate oxidation, offering a direct 15.8 wt% yield without relying on traditional petrochemical halogenation pathways [4].

XLogP3

1.7

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

5438-36-8

Wikipedia

5-Iodovanillin

General Manufacturing Information

Benzaldehyde, 4-hydroxy-3-iodo-5-methoxy-: INACTIVE

Dates

Last modified: 08-16-2023

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